4-(azidomethyl)-3-isopropyl-1H-pyrazole
Overview
Description
4-(azidomethyl)-3-isopropyl-1H-pyrazole is an organic compound that features an azido group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The azido group is known for its high reactivity, making this compound a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-3-isopropyl-1H-pyrazole typically involves the introduction of an azido group to a pre-formed pyrazole ring. One common method is the reaction of a halomethyl-substituted pyrazole with sodium azide under suitable conditions. For example, 4-(bromomethyl)-3-isopropyl-1H-pyrazole can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired azido compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(azidomethyl)-3-isopropyl-1H-pyrazole can undergo various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction to form triazoles.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of azides to amines.
Substitution: Nucleophiles such as amines or thiols can be used to replace the azido group under suitable conditions.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 4-(aminomethyl)-3-isopropyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(azidomethyl)-3-isopropyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in materials science for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-3-isopropyl-1H-pyrazole largely depends on the specific reactions it undergoes. The azido group can generate highly reactive nitrene intermediates upon thermal or photochemical activation. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
4-(azidomethyl)-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and applications.
4-(azidomethyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.
4-(azidomethyl)-3-phenyl-1H-pyrazole: Contains a phenyl group, which can significantly alter its chemical properties and applications.
Uniqueness
4-(azidomethyl)-3-isopropyl-1H-pyrazole is unique due to the presence of both the azido and isopropyl groups. The isopropyl group can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and making it suitable for specific applications in synthetic chemistry and materials science .
Properties
IUPAC Name |
4-(azidomethyl)-5-propan-2-yl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-5(2)7-6(3-9-11-7)4-10-12-8/h3,5H,4H2,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZSWRWXIJFRQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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